

# Lenvatinib: A Technical Guide to Metabolism and Drug-Drug Interactions

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## Compound of Interest

Compound Name: *O*-Demethyl Lenvatinib  
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## Abstract

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor-alpha (PDGFR $\alpha$ ), and the RET and KIT proto-oncogenes.[1][2] Its efficacy in treating various malignancies, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), is well-established.[2][3] A thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for optimizing its clinical use and for the development of new combination therapies. This technical guide provides an in-depth overview of the metabolism of lenvatinib, details its pharmacokinetic drug-drug interactions, and outlines the experimental methodologies used to characterize these properties.

## Pharmacokinetics and Metabolism

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (T<sub>max</sub>) reached within 1 to 4 hours.[4][5] The presence of a high-fat meal can delay the rate of absorption, extending the median T<sub>max</sub> to 4 hours, but does not significantly impact the overall extent of absorption (AUC).[6] The drug exhibits high plasma protein binding, ranging from 97% to 99%, primarily to albumin.[6][7] The terminal elimination half-life is approximately 28 hours, supporting a once-daily dosing regimen.[4][6][7]

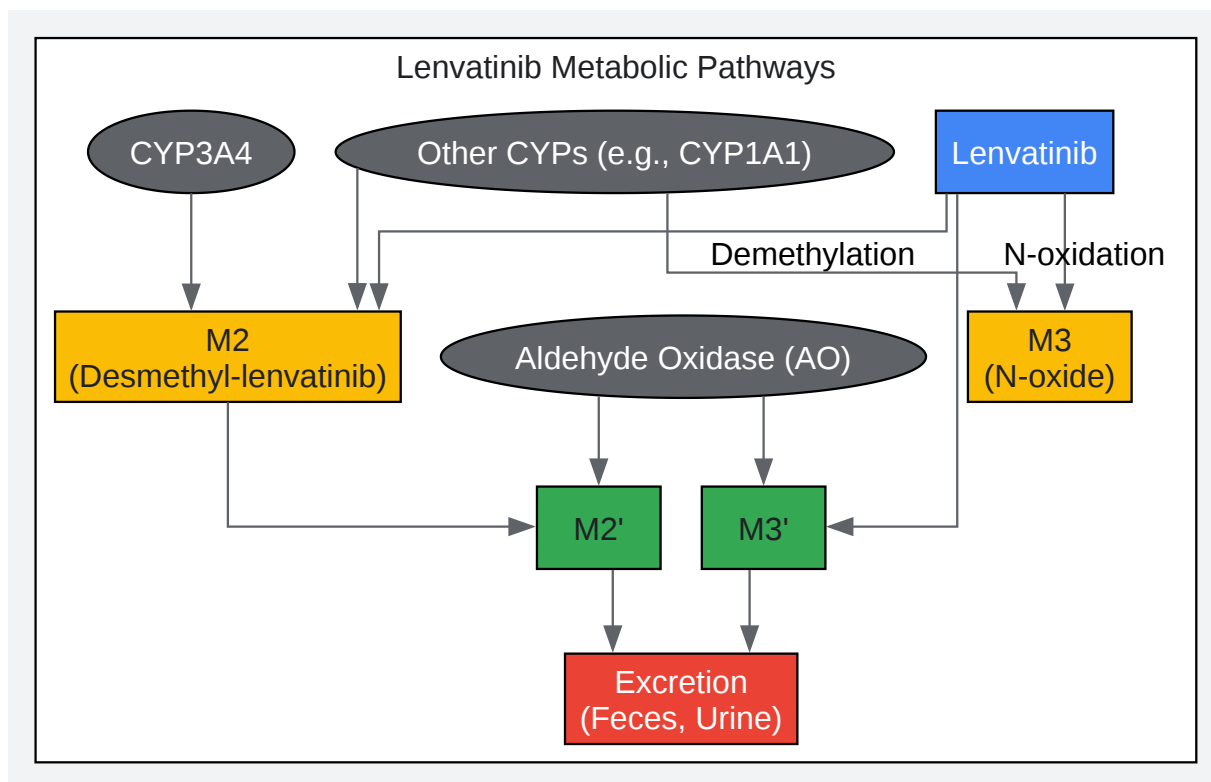
Lenvatinib is extensively metabolized through multiple pathways before excretion.<sup>[1][2]</sup> The primary routes of elimination are through feces (approximately 64%) and urine (approximately 25%).<sup>[3][4][6]</sup>

## Metabolic Pathways

The metabolism of lenvatinib is complex, involving both enzymatic and non-enzymatic processes.<sup>[3][6]</sup> The main metabolic transformations are mediated by the cytochrome P450 (CYP) system and aldehyde oxidase (AO).<sup>[6][7]</sup>

- **CYP3A4-Mediated Metabolism:** Cytochrome P450 3A4 is a key enzyme responsible for the O-demethylation of lenvatinib to form the metabolite M2 (desmethyl-lenvatinib).<sup>[7][8]</sup> In vitro studies using human recombinant CYPs have confirmed that CYP3A4 is the most efficient enzyme in forming lenvatinib's oxidative metabolites, including O-desmethyl lenvatinib, N-desmethyl lenvatinib, and lenvatinib N-oxide.<sup>[8][9]</sup> The presence of cytochrome b<sub>5</sub> can further enhance the efficiency of CYP3A4-mediated metabolism.<sup>[8][9]</sup>
- **Aldehyde Oxidase (AO) Metabolism:** Aldehyde oxidase plays a significant role in oxidizing both the parent drug, lenvatinib, and its CYP3A4-mediated metabolite, M2.<sup>[6][7]</sup> This oxidation leads to the formation of quinolinone metabolites M2' and M3', which are the main metabolites found in feces.<sup>[7]</sup>
- **Other CYP Contributions:** While CYP3A4 is primary, other enzymes like CYP1A1 have been shown to contribute significantly to the formation of O-desmethyl lenvatinib.<sup>[8]</sup>
- **Non-Enzymatic Processes:** Non-enzymatic pathways also contribute to the overall metabolism of lenvatinib.<sup>[7]</sup> In studies with cynomolgus monkeys, a unique pathway involving glutathione (GSH) conjugation with the elimination of the O-aryl group was identified.<sup>[10]</sup>

The major metabolic pathways are visualized in the diagram below.



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Figure 1: Simplified metabolic pathway of lenvatinib.

## Quantitative Metabolic Data

The following tables summarize key pharmacokinetic and metabolic parameters for lenvatinib.

Table 1: Pharmacokinetic Properties of Lenvatinib

Parameter	Value	Reference(s)
Tmax (fasted)	1 - 4 hours	[4][5]
Tmax (high-fat meal)	~4 hours	[6]
Bioavailability	~85%	[5][7]
Plasma Protein Binding	97% - 99%	[4][6]
Terminal Half-life ( $t_{1/2}$ )	~28 hours	[4][6][7]
Apparent Clearance (CL/F)	6.56 L/h	[11]
Excretion (Feces)	~64%	[3][4][6]

| Excretion (Urine) | ~25% |[3][4][6] |

Table 2: Major Metabolites and Forming Enzymes

Metabolite	Description	Primary Enzyme(s)	Reference(s)
M2	O-desmethyl lenvatinib	CYP3A4, CYP1A1	[7][8][9]
M3	N-oxide	CYP enzymes	[7][8]
M2'	Quinolinone metabolite	Aldehyde Oxidase	[7]

| M3' | Quinolinone metabolite | Aldehyde Oxidase |[7] |

## Drug-Drug Interactions (DDIs)

Given that CYP3A4 is a major pathway for lenvatinib metabolism, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme. Lenvatinib is also a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

## Pharmacokinetic Interactions

- **Effect of CYP3A4/P-gp Inhibitors:** Co-administration with strong inhibitors of CYP3A4 and P-gp can lead to a modest increase in lenvatinib exposure. For instance, a study with the strong inhibitor ketoconazole resulted in a slight, but not clinically significant, increase in lenvatinib's AUC.[\[12\]](#)[\[13\]](#) While dose adjustments are generally not required, careful monitoring for adverse events is recommended.[\[12\]](#)[\[14\]](#)
- **Effect of CYP3A4/P-gp Inducers:** Co-administration with strong inducers of CYP3A4 and P-gp can cause a minor decrease in lenvatinib exposure. A study involving multiple doses of the strong inducer rifampicin decreased the AUC of a single dose of lenvatinib by 18%.[\[3\]](#)[\[12\]](#)[\[14\]](#) This change is not considered clinically relevant, and dose adjustments are not recommended.[\[11\]](#)[\[14\]](#)
- **Effect of Lenvatinib on Other Drugs:** Lenvatinib does not appear to have a clinically significant inhibitory or inductive effect on CYP3A4. A study using midazolam, a sensitive CYP3A4 substrate, found that co-administration with lenvatinib had no clinically relevant effect on midazolam's pharmacokinetics.[\[3\]](#)[\[13\]](#)

Table 3: Summary of Pharmacokinetic Drug-Drug Interactions

Interacting Agent	Mechanism	Effect on Lenvatinib PK	Clinical Recommendation	Reference(s)
Ketoconazole	Strong CYP3A4/P-gp Inhibitor	Modest increase in AUC and Cmax	No dose adjustment; monitor for toxicity	<a href="#">[12]</a> <a href="#">[13]</a>
Rifampicin (multiple doses)	Strong CYP3A4/P-gp Inducer	AUC decreased by 18%	No dose adjustment recommended	<a href="#">[3]</a> <a href="#">[12]</a> <a href="#">[14]</a>

| Rifampicin (single dose) | P-gp Inhibitor | AUC increased by 31% | No dose adjustment recommended [\[14\]](#) |

## Pharmacodynamic Interactions

- QTc Prolongation: Lenvatinib has been associated with prolongation of the QT interval.[\[6\]](#)[\[14\]](#) Therefore, concurrent use of lenvatinib with other drugs known to prolong the QTc interval should be avoided or undertaken with caution, including close ECG monitoring.[\[6\]](#)[\[15\]](#)[\[16\]](#)

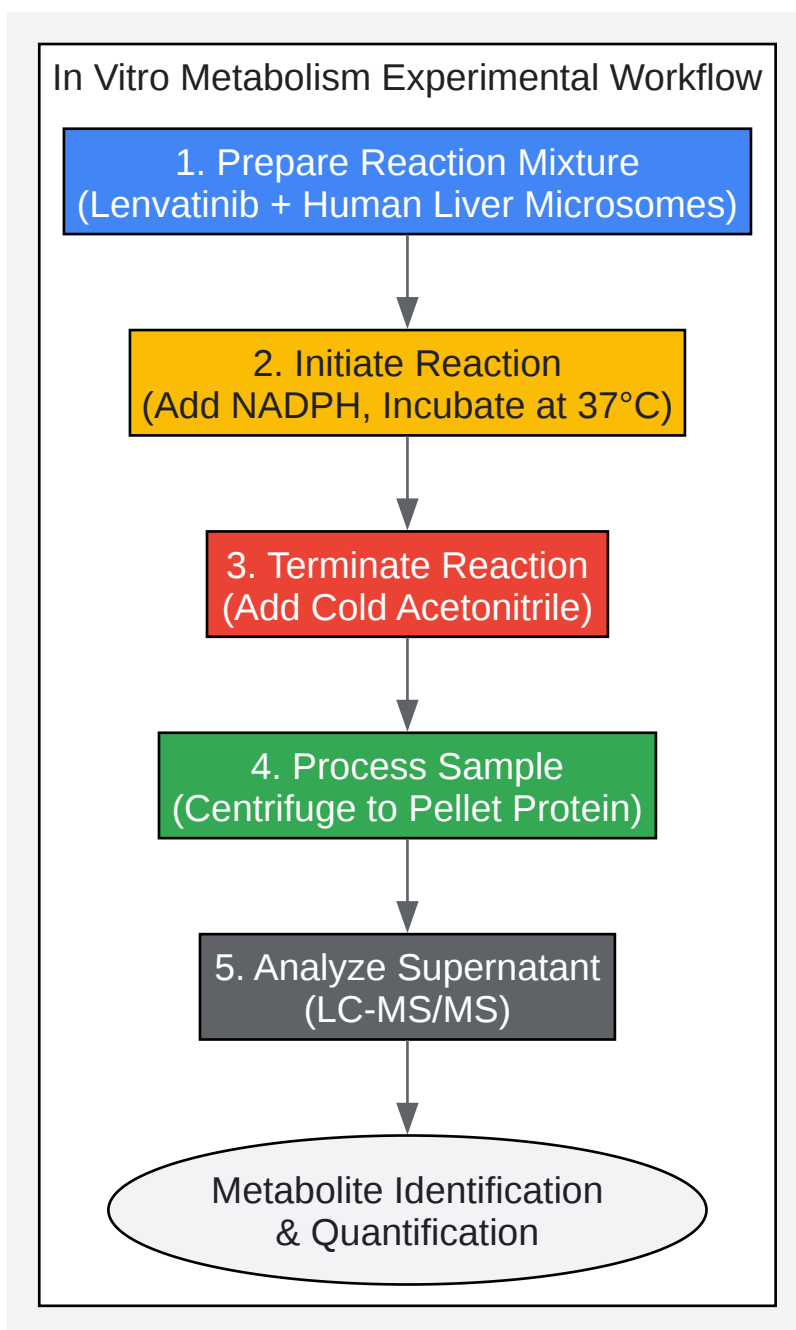
## Experimental Methodologies

The characterization of lenvatinib's metabolism and DDI potential relies on standardized in vitro and in vivo experimental protocols.

### In Vitro Metabolism Protocol (Human Liver Microsomes)

This protocol outlines a typical experiment to identify metabolites and determine the role of CYP enzymes.

- Preparation: Human liver microsomes (HLMs) are pooled from multiple donors. A reaction mixture is prepared in a buffer (e.g., potassium phosphate) containing HLMs and lenvatinib at various concentrations.
- Incubation: The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system. Control incubations are run simultaneously, including incubations without the cofactor (to check for non-NADPH dependent metabolism) and without lenvatinib (as a blank). The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected.
- Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[\[8\]](#)
- Enzyme Phenotyping (Optional): To identify specific CYP enzymes involved, the experiment can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[\[8\]](#)[\[17\]](#)



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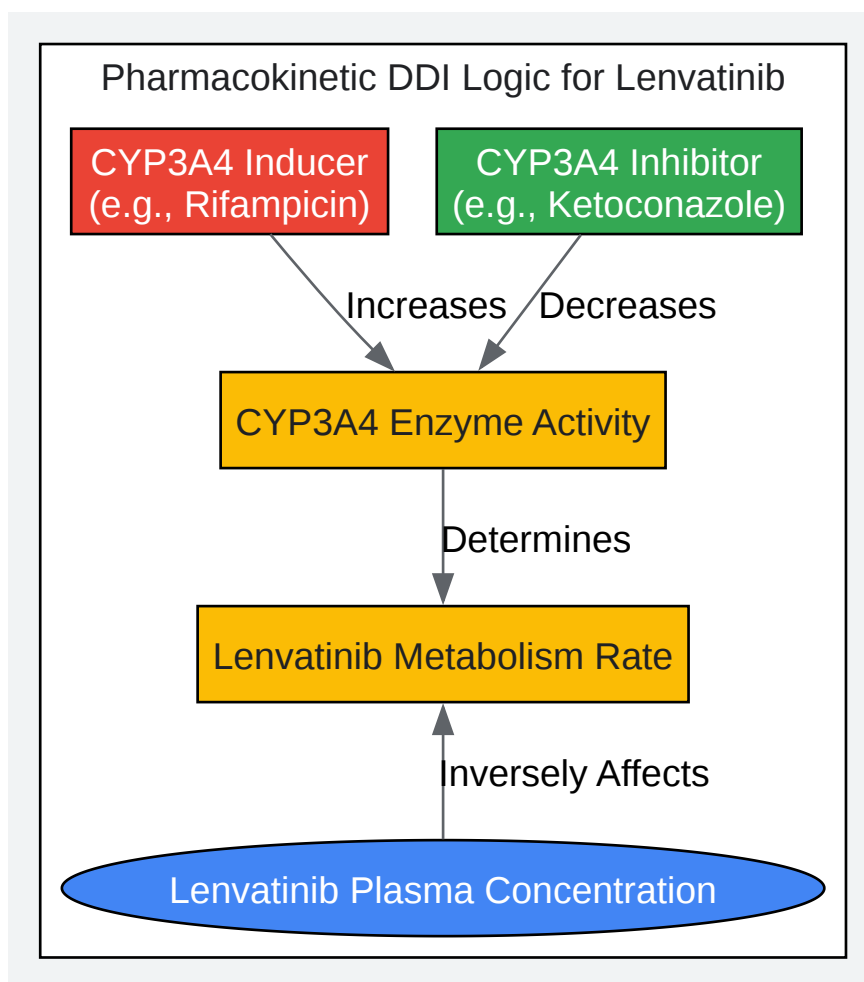
Figure 2: Workflow for an in vitro metabolism study.

## In Vivo DDI Study Protocol (Healthy Volunteers)

This protocol describes a typical clinical study to assess the effect of an interacting drug on lenvatinib's pharmacokinetics.

- **Study Design:** A two-period, crossover study design is often employed. Healthy volunteer subjects are enrolled.
- **Period 1 (Reference):** Subjects receive a single oral dose of lenvatinib (e.g., 24 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to characterize the full pharmacokinetic profile.
- **Washout Period:** A sufficient washout period is allowed for the complete elimination of lenvatinib from the body.
- **Period 2 (Treatment):** Subjects receive the interacting drug (e.g., multiple doses of rifampicin to achieve steady-state induction) for a specified duration. On a designated day, a single oral dose of lenvatinib is co-administered with the interacting drug. Serial blood samples are collected again, mirroring the schedule from Period 1.
- **Bioanalysis:** Plasma concentrations of lenvatinib are quantified using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** PK parameters such as AUC (Area Under the Curve) and C<sub>max</sub> (Maximum Concentration) are calculated for both periods. The geometric mean ratios (lenvatinib + interactor / lenvatinib alone) for AUC and C<sub>max</sub> are determined to quantify the magnitude of the interaction.<sup>[12][14]</sup>





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Figure 3: Logic of CYP3A4-mediated DDIs with lenvatinib.

## Conclusion

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. While it is a substrate for CYP3A4 and P-gp, dedicated clinical studies have shown that the co-administration of strong inhibitors or inducers of these pathways does not lead to clinically significant changes in lenvatinib exposure that would necessitate dose adjustments.[11][13][14] The primary interaction of clinical concern is the potential for additive QTc interval prolongation when co-administered with other QTc-prolonging agents. The predictable pharmacokinetic profile and low potential for clinically relevant pharmacokinetic DDIs contribute to the manageable safety profile of lenvatinib in its approved indications.

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